
Spectroscopic Profile of Cinnoline-4-carboxylic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Cinnoline-4-carboxylic acid

Cat. No.: B1346944 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Cinnoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug

development. The document presents available and predicted data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed

experimental protocols and visual representations of key chemical information.

Molecular Structure and Overview
Cinnoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula

C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1][2][3] Its structure, featuring a cinnoline

core with a carboxylic acid substituent at the 4-position, is of interest in medicinal chemistry.

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this

compound.

Caption: Molecular structure of Cinnoline-4-carboxylic acid with atom numbering.

Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for Cinnoline-
4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for Cinnoline-4-carboxylic acid is not widely

available in public literature. However, based on the known chemical shifts of cinnoline and
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related derivatives, a predicted spectrum can be outlined.

Table 1: Predicted ¹H NMR Data

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H3 9.3 - 9.5 s

H5 8.4 - 8.6 d

H8 8.2 - 8.4 d

H6, H7 7.8 - 8.1 m

COOH 13.0 - 14.0 br s

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C=O 165 - 175

C4 145 - 155

C8a 140 - 150

C3 135 - 145

C4a 125 - 135

C6 125 - 135

C7 120 - 130

C8 120 - 130

C5 115 - 125

Infrared (IR) Spectroscopy
The IR spectrum of Cinnoline-4-carboxylic acid is expected to show characteristic absorption

bands for its functional groups.
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Table 3: Predicted IR Absorption Data

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium

C=O (Carboxylic acid) 1680 - 1720 Strong

C=C, C=N (Aromatic) 1450 - 1600 Medium to Strong

C-O (Carboxylic acid) 1200 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry data for Cinnoline-4-carboxylic acid is available through prediction

databases.[4] The primary fragmentation pathway is anticipated to involve the loss of the

carboxylic acid group.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M]⁺ 174.04

[M+H]⁺ 175.05

[M+Na]⁺ 197.03

[M-H]⁻ 173.04

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Cinnoline-4-
carboxylic acid, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol
Sample Preparation:
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Weigh approximately 10-20 mg of Cinnoline-4-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher NMR spectrometer.

Acquire the spectrum at room temperature.

Set the spectral width to cover a range of 0-16 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Use a 100 MHz or higher NMR spectrometer.

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-200 ppm.

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of Cinnoline-4-carboxylic acid with approximately 100-

200 mg of dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of Cinnoline-4-carboxylic acid in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrument Parameters (for ESI-MS):

Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Set the instrument to operate in both positive and negative ion modes to detect various

adducts.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) for the compound.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1346944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Analysis and
Structure Elucidation
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation

Predicted ESI-MS Fragmentation of Cinnoline-4-carboxylic Acid
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Caption: Predicted fragmentation pathways for Cinnoline-4-carboxylic acid in ESI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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